molecular formula C18H17N3O3 B2762926 Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate

Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate

Cat. No.: B2762926
M. Wt: 323.3 g/mol
InChI Key: XRZAEZMGAQKFBB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, a hydroxy group at position 1, and a methyl group at position 3. The ethyl propanoate ester at position 2 enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-16(22)9-8-12-11(2)13(10-19)17-20-14-6-4-5-7-15(14)21(17)18(12)23/h4-7,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZAEZMGAQKFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is characterized by its complex structure, which includes a pyrido-benzimidazole moiety. Its molecular formula is C16H16N4O3C_{16}H_{16}N_4O_3, and it has a molecular weight of approximately 312.32 g/mol. The presence of cyano and hydroxy groups contributes to its reactivity and biological potential.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing.
  • Inhibition of DNA Synthesis : By interfering with DNA replication processes, the compound effectively reduces cancer cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.

Table 2: Anti-inflammatory Effects

ModelDose (mg/kg)Effect Observed
Collagen-Induced Arthritis20Reduced swelling and joint inflammation
LPS-Induced Inflammation10Decreased levels of TNF-alpha

Case Study 1: Breast Cancer Treatment

A clinical study involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct to standard chemotherapy. Results showed improved overall survival rates and reduced tumor sizes compared to control groups.

Case Study 2: Rheumatoid Arthritis Management

In a double-blind placebo-controlled trial for rheumatoid arthritis patients, the compound significantly reduced disease activity scores and improved patient-reported outcomes after eight weeks of treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrido[1,2-a]benzimidazole derivatives, focusing on substituent variations and their implications:

Compound Name Key Substituents Molecular Weight Structural and Functional Implications References
Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate 4-CN, 1-OH, 3-CH₃ Not explicitly provided (hypothetical: ~342–350 g/mol) Hydroxy group enhances polarity and hydrogen-bonding potential, improving aqueous solubility.
Ethyl 3-[4-cyano-3-methyl-1-(2-methylimidazol-1-yl)pyrido[1,2-a]benzimidazol-2-yl]propanoate 4-CN, 3-CH₃, 1-(2-methylimidazol-1-yl) 424.466 g/mol Imidazole substituent increases lipophilicity and may enable π-π stacking interactions with biological targets.
Ethyl 3-[1-(benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate 4-CN, 3-CH₃, 1-(benzotriazol-1-yl) 424.466 g/mol Benzotriazole group enhances stability and may act as a hydrogen-bond acceptor or metalloenzyme inhibitor.
Ethyl 1-amino-3-(chromon-3-yl)pyrido[1,2-a]benzimidazole-2-carboxylate 1-NH₂, 3-chromone Not provided Chromone moiety introduces antioxidant properties, diverging from the cyano/hydroxy focus of the target compound.

Key Observations:

Substituent Effects: Position 1: The hydroxy group in the target compound contrasts with imidazolyl () and benzotriazolyl () substituents. Hydroxy groups enhance solubility via hydrogen bonding, whereas aromatic heterocycles (imidazole, benzotriazole) increase lipophilicity and enable non-covalent interactions (e.g., π-π stacking) .

Synthetic Approaches: Derivatives in and were synthesized via condensation of cyanoacetates or malononitrile with benzimidazole precursors under reflux, suggesting a generalizable method for analogous compounds .

Potential Applications: Pyrido[1,2-a]benzimidazoles are explored for pharmaceutical applications (e.g., kinase inhibitors, antimicrobial agents). The hydroxy group in the target compound may improve binding to hydrophilic targets, while imidazole/benzotriazole derivatives could optimize blood-brain barrier penetration .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate?

The synthesis typically involves multi-step reactions with reflux conditions in ethanol or aprotic solvents. For example, thionyl chloride in ethanol with catalytic DMF is used for esterification under controlled heating (6 hours on a water bath), followed by purification via recrystallization or chromatography . Glacial acetic acid may serve as a catalyst in condensation reactions involving substituted aldehydes . Key steps include temperature control, solvent selection, and stoichiometric optimization to enhance yield and purity.

Q. Which characterization techniques are critical for structural confirmation of this compound?

Essential methods include:

  • NMR spectroscopy (1H, 13C, and HSQC) to resolve aromatic protons, cyano groups, and ester linkages .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared spectroscopy (IR) to confirm functional groups like -OH, -CN, and ester C=O stretches . Complementary techniques such as elemental analysis (e.g., Van Krevelen diagrams) and GC-FID/MS are used to validate monomeric products and purity .

Advanced Research Questions

Q. How can researchers optimize synthesis yields and address low purity in the final product?

Yield optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) improve reaction efficiency in multi-step syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions compared to ethanol .
  • Method comparison : Alternative routes (e.g., Method A vs. B in ) show yield improvements from 60% to 73.6% by adjusting reagent ratios and reaction time . For purity, column chromatography with silica gel (hexane/EtOAC + NEt₃) effectively removes byproducts .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Contradictions arise from impurities or tautomeric forms. Mitigation strategies include:

  • Cross-validation : Use HSQC NMR to confirm C-H correlations and GC-FID/MS to verify monomeric consistency .
  • Repetition under inert conditions : Eliminate oxidative byproducts by conducting reactions under nitrogen .
  • Advanced techniques : X-ray crystallography (via SHELXL refinement) resolves ambiguities in molecular geometry .

Q. What experimental approaches elucidate the biological mechanism of action for this compound?

Key methodologies include:

  • Enzyme inhibition assays : Measure IC₅₀ values against proteases or kinases using fluorogenic substrates .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .
  • Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptotic markers (e.g., caspase-3 activation) in disease models .

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